10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
This compound is a polycyclic heterocyclic molecule featuring a fused benzochromeno-oxazinone core substituted with a 4-fluorobenzyl group at position 10 and a methyl group at position 5. Its structure combines chromene, oxazinone, and benzyl moieties, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C23H18FNO3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
10-[(4-fluorophenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C23H18FNO3/c1-14-21-16(12-25(13-27-21)11-15-6-8-17(24)9-7-15)10-20-18-4-2-3-5-19(18)23(26)28-22(14)20/h2-10H,11-13H2,1H3 |
InChI Key |
FSHABDYCVSYYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Reaction of N-(4-Fluorobenzyl)amine with Chromenone and Oxazine Precursors
A one-pot synthesis employs 7-methylchromen-5-one, 4-fluorobenzylamine, and 1,3-oxazine precursors in tetrahydrofuran (THF) under reflux. Tartaric acid is added to facilitate salt formation, followed by crystallization to isolate the product.
Conditions :
Lewis Acid-Mediated Cyclization
A modified approach uses ZnCl₂ or AlCl₃ to promote intramolecular cyclization between 7-methylchromenone and N-(4-fluorobenzyl)carbamide intermediates. This method achieves higher regioselectivity but requires rigorous purification.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | ZnCl₂ (0.5 eq) |
| Solvent | Dichloromethane |
| Temperature | 50°C |
| Yield | 65% |
Stepwise Synthesis via Intermediate Isolation
Synthesis of Chromenone Core
The chromenone moiety is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H₂SO₄. Subsequent methylation introduces the 7-methyl group.
Key Steps :
Introduction of 4-Fluorobenzyl Group
The chromenone intermediate is reacted with 4-fluorobenzyl bromide under basic conditions (K₂CO₃ in DMF). Nucleophilic substitution occurs at the C-10 position.
Reaction Profile :
Oxazine Ring Closure
Intramolecular oxazine formation is achieved using Ag₂CO₃/trifluoroacetic acid (TFA) in dichloromethane. The reaction proceeds via 6-endo-dig cyclization, confirmed by DFT calculations.
Critical Data :
Metal-Catalyzed Cycloisomerization
Gold(I)-Catalyzed Method
A novel approach utilizes Au(I) complexes (e.g., JohnPhos-AuCl) to cyclize N-(2-alkynyl)aryl benzamides. This method is efficient for constructing the benzo-oxazine framework under mild conditions.
Performance Metrics :
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| JohnPhos-AuCl | 30 | 92 |
| Fu’s Phosphine-Au | 50 | 95 |
Silver-Mediated Oxacyclization
Silver carbonate (Ag₂CO₃) in TFA promotes cyclization of alkynylbenzimidazoles, yielding the oxazine ring with minimal byproducts.
Advantages :
Crystallization and Characterization
Salt Formation for Purification
The free base is converted to a hemi-tartrate salt via tartaric acid addition in isopropanol. X-ray diffraction confirms a crystalline form with d-spacings of 18.6, 16.7, and 4.63 Å.
Crystallization Data :
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.41 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (d, J = 8.2 Hz, 2H, Ar-H), 4.62 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent | 68–72 | 90–92 | Moderate |
| Stepwise Synthesis | 80–85 | 95–98 | High |
| Gold Catalysis | 90–95 | 98 | Low |
| Silver-Mediated | 74–78 | 93 | Moderate |
Challenges and Optimization
-
Byproduct Formation : O-Alkylated impurities (e.g., 3-[2-(4-fluorophenyl)-2-oxo-1-phenylethoxy] derivatives) are minimized using polar aprotic solvents.
-
Catalyst Cost : Au(I) catalysts offer high efficiency but are cost-prohibitive for large-scale production.
-
Resolution of Enantiomers : Chiral HPLC (Chiralpak IA column) separates diastereomers with >99% ee .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The primary application of 10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one lies in medicinal chemistry. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : The presence of the fluorobenzyl group can enhance the compound's ability to penetrate bacterial membranes, potentially leading to improved efficacy against various pathogens. Research indicates that related oxazine compounds have shown significant antimicrobial activity .
- Anticancer Activity : Initial investigations suggest that this compound may possess anticancer properties. The unique structure may interact with cancer cell lines more effectively than other similar compounds due to its enhanced lipophilicity and electronic characteristics .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthetic Routes : Various synthetic methodologies can be employed to create derivatives with modified biological activity. The optimization of reaction conditions is crucial for maximizing yield and purity .
Biochemical Assays
In biological research, this compound can be utilized in:
- Interaction Studies : Investigating how this compound interacts with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Functional and Bioactivity Comparisons
Halogen vs. Hydroxyl Substitutions
Target vs. Compound 7a ():
The 4-fluorobenzyl group in the target compound contrasts with the 2-chlorobenzylidene in Compound 7a. Fluorine’s smaller atomic radius and higher electronegativity may improve binding precision in hydrophobic enzyme pockets compared to chlorine’s steric bulk . However, chlorine’s polarizability could enhance van der Waals interactions in certain targets.- Target vs. Hydroxyl groups enable radical scavenging via hydrogen donation, whereas the target’s fluorobenzyl group may prioritize receptor-binding applications .
Heterocyclic Core Differences
- Oxazinone vs. Pyrimidine (): The oxazinone core in the target contains one oxygen and one nitrogen atom, differing from pyrimidine’s two nitrogens.
- Oxazinone vs.
Physicochemical Properties
| Property | Target Compound | Compound 7a | Tuocha Antioxidants | Compound 10B |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate) | ~4.1 (high) | ~1.5–2.0 (low) | ~1.8 (low) |
| Hydrogen Bond Donors | 0 | 1 | 2–4 | 5 |
| Molecular Weight (g/mol) | ~393.4 | ~520.3 | ~250–400 | ~580.6 |
Notes:
- The target’s higher LogP (due to fluorobenzyl and methyl groups) suggests better membrane permeability than hydroxylated analogs.
- Compound 10B’s low LogP and multiple hydrogen bond donors align with its antioxidant role in polar environments .
Biological Activity
The compound 10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a member of the oxazine class of heterocyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Ring : Achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
- Introduction of the Oxazine Ring : The chromene intermediate is reacted with an amine and formaldehyde to form the oxazine ring.
- Fluorobenzyl Substitution : The final step involves substituting a 4-fluorobenzyl group onto the oxazine structure.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The structural features allow it to fit into active sites or bind to receptors, thereby modulating their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance:
- Cytotoxicity Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 16.19 μM to 60 μM . This indicates that derivatives like this compound may exhibit comparable effects.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
| Target Compound | Various | < 60.00 |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. The presence of specific functional groups can enhance binding affinity to target enzymes involved in cancer progression or other diseases.
Case Studies
- Study on Related Oxazines : Research has shown that similar oxazine compounds exhibit significant anti-tumor activity in vitro and in vivo models . These findings suggest that the structural motifs present in this compound could confer similar properties.
- Mechanistic Insights : A docking study on analogous compounds revealed that their activity is closely linked to their ability to interact with specific protein targets within cancer cells . This insight can guide further research into optimizing the structure for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 10-(4-fluorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Ring formation : Use microwave-assisted cyclization (e.g., 100–120°C, DMF solvent) to enhance regioselectivity .
- Fluorobenzyl incorporation : Employ nucleophilic aromatic substitution (e.g., K₂CO₃ as base, DMSO solvent) at the 4-fluorobenzyl position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires precise stoichiometry and inert atmosphere .
- Data Contradictions : Microwave methods may reduce reaction time but risk thermal decomposition; traditional reflux (24–48 hrs) offers higher reproducibility but lower efficiency .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology : Combine ¹H/¹³C NMR, IR, and HRMS for cross-validation:
- ¹H NMR : Assign methyl (δ 2.1–2.3 ppm) and fluorobenzyl protons (δ 7.2–7.4 ppm) via coupling constants (J = 8–10 Hz for aromatic F) .
- ¹³C NMR : Identify oxazinone carbonyl (δ 165–170 ppm) and chromeno ring carbons (δ 110–130 ppm) .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., dihydro ring conformation) using single-crystal diffraction .
Q. What theoretical frameworks guide the study of this compound’s biological activity?
- Methodology : Link to conceptual frameworks such as:
- Structure-Activity Relationship (SAR) : Correlate fluorobenzyl substituent position with target binding affinity (e.g., GPCR or kinase inhibition) .
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can conflicting data on the compound’s environmental stability be analyzed?
- Methodology : Apply a split-plot experimental design:
- Variables : pH (4–9), UV exposure (254 nm), and microbial activity (Pseudomonas spp.) .
- Analytical tools : LC-MS/MS to quantify degradation products (e.g., hydrolyzed oxazinone derivatives) .
- Contradiction resolution : Use ANOVA to isolate dominant degradation pathways (e.g., photolysis vs. hydrolysis) .
Q. What strategies optimize regioselectivity in derivatives of this compound?
- Methodology :
- Catalytic screening : Test Pd/C, CuI, or organocatalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents on reaction outcomes .
- Case study : Derivatives with 7-methyl substitution show 30% higher regioselectivity in DMF vs. toluene (p < 0.05) .
Q. How does computational modeling enhance mechanistic understanding of its reactivity?
- Methodology :
- DFT calculations : Use Gaussian 16 to map transition states for ring-opening reactions (e.g., B3LYP/6-31G* basis set) .
- Molecular dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation .
Critical Analysis of Methodological Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
